molecular formula C15H19NO3 B2676846 ethyl 5-hydroxy-2-methyl-1-propyl-1H-indole-3-carboxylate CAS No. 17826-14-1

ethyl 5-hydroxy-2-methyl-1-propyl-1H-indole-3-carboxylate

Cat. No.: B2676846
CAS No.: 17826-14-1
M. Wt: 261.321
InChI Key: CDUFRWNNFSDKQS-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-2-methyl-1-propyl-1H-indole-3-carboxylate (CAS: 17826-14-1) is an indole derivative with the molecular formula C₁₅H₁₉NO₃ and a molecular weight of 261.32 g/mol . Its IUPAC name reflects key structural features: a hydroxy group at position 5, a methyl group at position 2, a propyl chain at position 1, and an ethyl ester at position 3 (Figure 1). The compound is commercially available through suppliers like American Elements, which highlights its relevance in life sciences and synthetic chemistry .

Indole derivatives are pivotal in drug discovery due to their bioactivity, and substitutions at positions 1, 2, 3, and 5 significantly influence physicochemical properties and reactivity. Below, we compare this compound with structurally related analogues to elucidate structure-property relationships.

Properties

IUPAC Name

ethyl 5-hydroxy-2-methyl-1-propylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-4-8-16-10(3)14(15(18)19-5-2)12-9-11(17)6-7-13(12)16/h6-7,9,17H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUFRWNNFSDKQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C2=C1C=CC(=C2)O)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 5-hydroxy-2-methyl-1-propyl-1H-indole-3-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . This reaction typically requires reflux conditions and an appropriate solvent such as ethanol or acetonitrile. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 5-hydroxy-2-methyl-1-propyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a crucial building block for synthesizing more complex indole derivatives which are pivotal in drug development. Its structural features enable modifications that can yield compounds with enhanced biological activities.

Biology

Ethyl 5-hydroxy-2-methyl-1-propyl-1H-indole-3-carboxylate has been studied for its antiviral , anticancer , and anti-inflammatory properties. Research indicates that it can inhibit the activity of 5-lipoxygenase, an enzyme linked to inflammatory processes, thereby reducing the synthesis of leukotrienes.

Medicine

The compound shows promise as a therapeutic agent for various diseases. Studies have demonstrated its ability to induce apoptosis in cancer cells and inhibit cell proliferation across different cancer cell lines:

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)4.7Induces apoptosis
HCT-15 (Colon Cancer)<10Cell cycle arrest in G2/M phase
DU-145 (Prostate Cancer)<10Inhibition of tubulin polymerization

These findings suggest its potential utility in developing targeted cancer therapies.

Industry

In industrial applications, this compound is utilized in the synthesis of other indole-based compounds that find applications in pharmaceuticals and agrochemicals. Its versatility makes it valuable for producing compounds with specific desired properties.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

Study on Breast Cancer Cells

A study evaluated the cytotoxic effects of various indole derivatives on MCF-7 breast cancer cells, revealing significant cytotoxicity with minimal effects on normal fibroblasts. This underscores the selective action of the compound against cancer cells.

Anti-inflammatory Effects

Another investigation focused on the compound's ability to inhibit leukotriene synthesis, demonstrating its potential as a therapeutic agent for inflammatory diseases. The IC50 value for inhibiting leukotriene synthesis was reported as low as 0.23 µM.

Mechanism of Action

The mechanism of action of ethyl 5-hydroxy-2-methyl-1-propyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are mediators of inflammation . This inhibition can lead to reduced inflammation and potential therapeutic effects in inflammatory diseases.

Comparison with Similar Compounds

Substituent Variations at Position 5

Ethyl 5-Methoxyindole-2-Carboxylate (CAS: 128717-77-1)
  • Molecular Formula: C₁₂H₁₃NO₃
  • Key Differences :
    • Position 5 : Methoxy (-OCH₃) instead of hydroxy (-OH).
    • Ester Position : Carboxylate at position 2 vs. 3 in the target compound.
  • The ester position (2 vs. 3) alters electronic distribution, affecting reactivity in nucleophilic substitution or hydrolysis reactions .
Ethyl 5-Chloro-3-Propyl-1H-Indole-2-Carboxylate
  • Molecular Formula: C₁₅H₁₆ClNO₂
  • Key Differences: Position 5: Chloro (-Cl) substituent instead of hydroxy. Position 1: No propyl chain (vs. propyl in the target compound).
  • Absence of the propyl group at position 1 reduces steric bulk, possibly increasing solubility in polar solvents .

Variations in Ester Groups

Isopropyl 5-Hydroxy-2-Methyl-1H-Indole-3-Carboxylate (CAS: 54436-15-6)
  • Molecular Formula: C₁₃H₁₅NO₃
  • Key Differences: Ester Group: Isopropyl (-OCH(CH₃)₂) vs. ethyl (-OCH₂CH₃). Position 1: No propyl substitution.
  • Impact: The bulkier isopropyl ester increases lipophilicity (predicted logP ~2.5 vs. ~2.0 for ethyl), which may improve metabolic stability but reduce aqueous solubility . 261.32 g/mol) and altering pharmacokinetic profiles .

Substituent Variations at Position 1

Ethyl 5-Hydroxy-2-Methyl-1H-Indole-3-Carboxylate
  • Molecular Formula: C₁₂H₁₃NO₃
  • Key Differences :
    • Position 1 : Hydrogen (-H) instead of propyl (-CH₂CH₂CH₃).
  • Lower molecular weight (235.24 vs. 261.32 g/mol) may improve diffusion rates in biological systems .

Physicochemical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Predicted logP
Ethyl 5-hydroxy-2-methyl-1-propyl-1H-indole-3-carboxylate C₁₅H₁₉NO₃ 261.32 5-OH, 2-CH₃, 1-CH₂CH₂CH₃, 3-COOEt N/A ~2.0
Ethyl 5-methoxyindole-2-carboxylate C₁₂H₁₃NO₃ 235.24 5-OCH₃, 2-COOEt 199–201 ~2.3
Isopropyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate C₁₃H₁₅NO₃ 233.26 5-OH, 2-CH₃, 3-COOCH(CH₃)₂ N/A ~2.5
Ethyl 5-chloro-3-propyl-1H-indole-2-carboxylate C₁₅H₁₆ClNO₂ 289.75 5-Cl, 3-CH₂CH₂CH₃, 2-COOEt N/A ~3.1

Biological Activity

Ethyl 5-hydroxy-2-methyl-1-propyl-1H-indole-3-carboxylate, an indole derivative, has garnered attention in the scientific community due to its diverse biological activities, including potential antiviral , anticancer , and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound is synthesized through various chemical routes, often involving the reaction of substituted anilines with ethyl acetoacetate. The compound's unique structure allows it to interact with various biological targets, contributing to its pharmacological effects.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. For instance, studies have demonstrated its ability to inhibit cell proliferation in several cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)4.7Induces apoptosis
HCT-15 (Colon Cancer)<10Cell cycle arrest in G2/M phase
DU-145 (Prostate)<10Inhibition of tubulin polymerization

The compound has been shown to selectively target cancer cells while exhibiting lower toxicity towards normal cells, making it a promising candidate for further development in cancer therapy .

Anti-inflammatory Activity

This compound acts as an inhibitor of 5-lipoxygenase (5-LO) , an enzyme involved in the production of pro-inflammatory leukotrienes. This inhibition is crucial for managing inflammation-related conditions. In vitro studies have reported IC50 values as low as 0.23 µM for inhibiting leukotriene synthesis in polymorphonuclear leukocytes .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Inhibition of 5-Lipoxygenase : By blocking the activity of 5-LO, this compound reduces the synthesis of inflammatory mediators.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells through mechanisms such as downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins like Bax .
  • Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest at the G2/M phase in various cancer cell lines, which is critical for preventing tumor growth .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Study on Breast Cancer Cells : A study evaluated the cytotoxic effects of various indole derivatives on MCF-7 breast cancer cells, revealing that ethyl 5-hydroxy derivatives showed significant cytotoxicity with minimal effects on normal fibroblasts .
  • Anti-inflammatory Effects : Another investigation focused on the compound's ability to inhibit leukotriene synthesis, demonstrating its potential as a therapeutic agent for inflammatory diseases .

Q & A

Q. How should researchers address inconsistencies in antimicrobial activity across studies?

  • Methodology :
  • Strain-Specific Testing : Re-evaluate activity against standardized microbial strains (e.g., ATCC controls) under identical conditions (pH 7.4, 37°C) .
  • Membrane Permeability Assays : Use fluorescent probes (e.g., SYTOX Green) to confirm whether solubility differences explain variable MIC values .

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